(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine
Brand Name: Vulcanchem
CAS No.: 374783-78-5
VCID: VC4944561
InChI: InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1
SMILES: CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H10N2O4S
Molecular Weight: 242.25

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine

CAS No.: 374783-78-5

Cat. No.: VC4944561

Molecular Formula: C9H10N2O4S

Molecular Weight: 242.25

* For research use only. Not for human or veterinary use.

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine - 374783-78-5

Specification

CAS No. 374783-78-5
Molecular Formula C9H10N2O4S
Molecular Weight 242.25
IUPAC Name (2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine
Standard InChI InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1
Standard InChI Key IPKIIZQGCWXJFM-BYDSUWOYSA-N
SMILES CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a strained aziridine ring (a three-membered heterocycle with two carbon atoms and one nitrogen atom) substituted at the nitrogen by a 4-nitrobenzenesulfonyl group and at the C2 position by a methyl group. The (S)-configuration at the stereogenic center (C2) is critical for its chiral induction capabilities in synthetic applications . The nitro group on the sulfonyl moiety enhances electrophilicity, facilitating nucleophilic ring-opening reactions .

Key structural parameters include:

  • Bond angles: The aziridine ring exhibits bond angles of approximately 60°, contributing to its high ring strain (ΔHf27kcal/mol\Delta H_f^\circ \approx 27 \, \text{kcal/mol}) .

  • Electron-withdrawing effects: The nosyl group (SO2C6H4NO2\text{SO}_2\text{C}_6\text{H}_4\text{NO}_2) withdraws electron density via resonance, rendering the nitrogen less basic and stabilizing the sulfonamide anion during anionic polymerization .

Spectroscopic Identification

  • 1H^1\text{H} NMR: Characteristic signals include a multiplet at 2.86–2.78 ppm for the aziridine protons and doublets at 2.61 and 2.02 ppm for the methyl group, with splitting patterns confirming the (S)-configuration .

  • IR spectroscopy: Strong absorptions at 1340 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1520 cm1^{-1} (NO2\text{NO}_2 symmetric stretch) confirm the nosyl group .

Synthetic Methodologies

Preparation from L-Alaninol

A common route involves L-alaninol as the chiral precursor :

  • N-sulfonylation: Treatment of L-alaninol with 4-nitrobenzenesulfonyl chloride in dichloromethane and pyridine (20°C, 5 hours) yields the corresponding sulfonamide.

  • Cyclization: Mesylation of the primary alcohol with methanesulfonyl chloride (MsCl\text{MsCl}), followed by base-mediated intramolecular nucleophilic substitution, forms the aziridine ring .

This method achieves yields >70% and enantiomeric excesses ≥98% .

Alternative Routes

  • Epoxide aminolysis: Reaction of epoxides with nosyl-protected amines under basic conditions, though this approach is less stereoselective .

  • Enantioselective catalysis: Recent advances employ chiral catalysts for kinetic resolution of racemic aziridines, but scalability remains a challenge .

Reactivity and Applications in Organic Synthesis

Ring-Opening Reactions

The electron-deficient aziridine undergoes regioselective nucleophilic attack at the less substituted carbon:

Nu+(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridineNu-CH2C(CH3)NH-SO2C6H4NO2\text{Nu}^- + \text{(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine} \rightarrow \text{Nu-CH}_2\text{C(CH}_3)\text{NH-SO}_2\text{C}_6\text{H}_4\text{NO}_2

Common nucleophiles:

  • Amines: Yield β-amino sulfonamides, precursors to peptidomimetics .

  • Thiols: Produce thioethers for cysteine protease inhibitors .

  • Grignard reagents: Form carbon-carbon bonds with retention of configuration at C2 .

Anionic Polymerization

The nosyl group stabilizes the growing polymer chain during anionic ring-opening polymerization (AROP) :

  • Mechanism: Initiation by alkyl lithium reagents generates a sulfonamide anion, which propagates via sequential aziridine ring openings.

  • Polymer properties: Poly(aziridine)s with molecular weights (MnM_n) of 3,600–19,200 g/mol and polydispersity indices (ĐĐ) <1.2 have been reported .

Recent Advances and Future Directions

Deprotection Strategies

Samarium iodide (SmI2\text{SmI}_2) and magnesium in methanol efficiently remove the nosyl group without racemization :

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridineSmI2,THF(S)-2-Methylaziridine+SO2C6H4NO2\text{(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine} \xrightarrow{\text{SmI}_2, \text{THF}} \text{(S)-2-Methylaziridine} + \text{SO}_2\text{C}_6\text{H}_4\text{NO}_2

Yields exceed 85%, preserving >98% ee .

Catalytic Asymmetric Synthesis

Emerging methods utilize chiral phosphine catalysts to enantioselectively synthesize analogous aziridines, potentially reducing reliance on chiral pool starting materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator